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Compound of Interest

Compound Name: 4-(0Oxan-4-yl)aniline

Cat. No.: B1321735

For Researchers, Scientists, and Drug Development Professionals

This guide presents a comparative spectroscopic analysis of 4-(Oxan-4-yl)aniline and its
ortho- and meta- positional isomers. The location of the oxanyl substituent on the aniline ring
significantly influences the molecule's electronic environment and symmetry, leading to distinct
spectroscopic signatures. While comprehensive experimental data for all isomers is not
uniformly available in public databases, this guide combines available experimental data with
established spectroscopic principles to provide a robust framework for their differentiation and
characterization.

The analysis focuses on the key techniques of Nuclear Magnetic Resonance (NMR), Infrared
(IR) Spectroscopy, and Mass Spectrometry (MS), providing expected and observed data to aid
researchers in identifying these compounds.

Comparative Spectral Data

The following tables summarize the key expected and observed spectral data for the para-,
meta-, and ortho-isomers of (Oxan-4-yl)aniline.

Table 1: *H NMR Spectroscopic Data
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Parameter

4-(Oxan-4-yl)aniline
(para-)

3-(Oxan-4-yl)aniline
(meta-)

2-(Oxan-4-yl)aniline
(ortho-)

Solvent/Frequency

CDCls / 400 MHz
(Observed)[1]

(Predicted)

(Predicted)

-NH:z Protons (d ppm)

3.60 (s, 2H)

~3.6-3.8 (br s, 2H)

~3.8-4.0 (br s, 2H)

Aromatic Protons (&

ppm)

6.89 (d, J=8.0 Hz,
2H), 6.62 (d, J=8.6
Hz, 2H)

~6.6-7.2 (M, 4H)

~6.7-7.2 (M, 4H)

Oxane Protons (o

ppm)

(Not explicitly
reported)

~1.6-1.9 (m), ~3.4-3.6
(m), ~4.0-4.1 (m)

~1.7-2.0 (m), ~3.5-3.7
(m), ~4.0-4.2 (m)

Benzylic CH (5 ppm)

(Not explicitly
reported)

~2.5-2.7 (m, 1H)

~2.8-3.0 (m, 1H)

Aromatic Splitting

AA'BB' System

Complex Multiplets

Complex Multiplets

Table 2: 3C NMR Spectroscopic Data

4-(Oxan-4-yl)aniline

3-(Oxan-4-yl)aniline

2-(Oxan-4-yl)aniline

Parameter
(para-) (meta-) (ortho-)
CDCls / 100 MHz , .
Solvent/Frequency (Predicted) (Predicted)
(Observed)[1]
Aromatic C-NHz (&
142.57 ~145-147 ~144-146
ppm)
Aromatic C-Subst. (6 (Not explicitly
~140-142 ~130-132

ppm)

reported)

Aromatic CH (d ppm)

115.69, 116.10

~112-130 (4 signals)

~115-130 (4 signals)

Oxane Carbons (&

ppm)

(Not explicitly
reported)

~34-36 (CH2), ~67-69
(CH2-0)

~33-35 (CH2), ~67-69
(CH2-0)

Benzylic CH (5 ppm)

(Not explicitly
reported)

~42-44

~38-40
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Table 3: Infrared (IR) Spectroscopy Data (Expected)

Functional Group

Vibrational Mode

Expected
Wavenumber (cm—1)

Comments

) Symmetric/Asymmetri Two distinct bands for
Amine (N-H) 3500-3300 ] )
c Stretch a primary amine.
' Medium to weak
Aromatic C-H Stretch 3100-3000
bands.
) ) Strong bands from the
Aliphatic C-H Stretch 2950-2850 )
oxane ring.
Multiple bands,
Aromatic C=C Stretch 1620-1580 characteristic of the
benzene ring.
] ) ] Often overlaps with
Amine (N-H) Scissoring 1650-1580
C=C stretches.
Strong, characteristic
Ether (C-O-C) Asymmetric Stretch 1150-1085 band for the oxane
ring.
Key diagnostic region:
para- (~850-810),
Aromatic C-H Out-of-Plane Bending 900-690 meta- (~810-750 &
~725-680), ortho-
(~770-735).
Table 4: Mass Spectrometry (MS) Data
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4-(Oxan-4-yl)aniline

3-(Oxan-4-yl)aniline

2-(Oxan-4-yl)aniline

Parameter

(para-) (meta-) (ortho-)
Molecular Formula C11H1sNO C11H1sNO[2][3] C11H1sNO[4]
Molecular Weight 177.24 177.24 177.24

Molecular lon (M%)
(m/z)

Expected at 177

Predicted at
177.11482[2]

Predicted at
177.11482[4]

[M+H]* (m/z)

Expected at 178

Predicted at
178.12265[2]

Predicted at
178.12265[4]

Key Fragmentation

Loss of oxane
fragments, cleavage
at the benzylic

position.

Similar fragmentation
pattern expected, with
potential minor
differences in ion

abundance.

Similar fragmentation
pattern expected, with
potential minor
differences in ion

abundance.

Workflow for Isomer Analysis

The logical flow for synthesizing, isolating, and spectroscopically characterizing the (Oxan-4-
yhaniline isomers is depicted below. This process ensures unambiguous structural confirmation
through the convergence of data from multiple analytical techniques.
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Workflow for Spectroscopic Characterization of (Oxan-4-yl)aniline Isomers

Synthesis & Purification

Starting Materials
(e.g., Bromoaniline Isomers)

'

Chemical Synthesis
(e.g., Coupling Reaction)

'

Chromatography
(Purification)

-~ 1 ~

b 1 ~

Isolatedilsomers

Mass Spectrometry

NMR Spectroscopy
(1H, 13C)

IR Spectroscopy

\@;a Intevrpretziigu/

Comparative Analysis of Spectra

:

Structural Confirmation

Click to download full resolution via product page

Caption: Experimental workflow for isomer synthesis, purification, and structural elucidation.
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Experimental Protocols

Standardized protocols are crucial for obtaining reproducible and comparable spectroscopic
data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Approximately 5-10 mg (for *H NMR) or 20-50 mg (for 3C NMR) of the
purified isomer is dissolved in 0.5-0.7 mL of a deuterated solvent, such as Chloroform-d
(CDCI3) or DMSO-ds, within a 5 mm NMR tube.[5][6] Tetramethylsilane (TMS) is typically
used as an internal reference standard (& = 0.00 ppm).

 Instrumentation: Data is acquired on a high-resolution NMR spectrometer operating at a
proton frequency of 300 MHz or higher.[6]

e 1H NMR Acquisition: A standard proton spectrum is acquired with a sufficient number of
scans to achieve a good signal-to-noise ratio. Key parameters include a 30-45° pulse angle,
a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

e 13C NMR Acquisition: A proton-decoupled 13C spectrum is acquired to simplify signals to
singlets for each unique carbon atom. A greater number of scans is required due to the low
natural abundance of the 13C isotope.[6]

Fourier-Transform Infrared (FT-IR) Spectroscopy

o Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) method is
common. A small amount of the solid is placed directly onto the ATR crystal, and firm contact
is ensured using a pressure clamp.[6] Alternatively, a KBr pellet can be prepared by grinding
a small amount of the sample with dry KBr powder and pressing it into a transparent disk.[5]

 Instrumentation: An FT-IR spectrometer is used for data collection.

o Data Acquisition: A background spectrum (of the empty ATR crystal or a pure KBr pellet) is
recorded first and automatically subtracted from the sample spectrum. The spectrum is
typically recorded from 4000 cm~1* to 400 cm~* with a resolution of 4 cm~1.[5][6] Averaging 16
to 32 scans is standard practice to improve data quality.
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Mass Spectrometry (MS)

o Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol or
acetonitrile) at a low concentration (e.g., 1 mg/mL).

e Instrumentation: A mass spectrometer, often coupled with a chromatographic system like
Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), is used.[7] Common
ionization techniques include Electron lonization (EI) or Electrospray lonization (ESI).

o Data Acquisition: The instrument is calibrated using a known standard. For El, a standard
electron energy of 70 eV is typically used. The mass analyzer scans a range (e.g., m/z 50-
500) to detect the molecular ion and its characteristic fragment ions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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